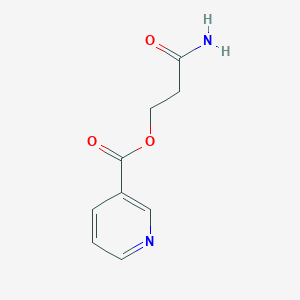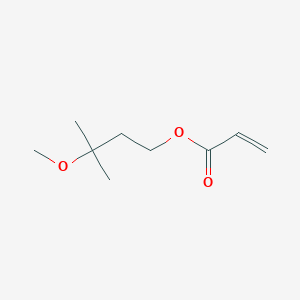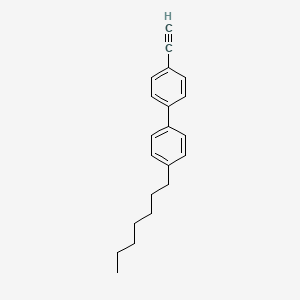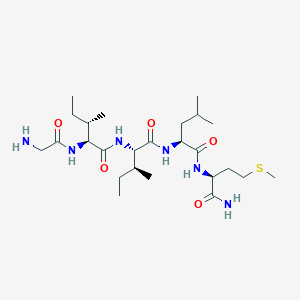
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is a chiral alcohol with the molecular formula C15H32O. This compound is notable for its presence in various natural products and its role in chemical communication systems, particularly in insects. It is a semiochemical, meaning it is involved in the chemical signaling processes that influence the behavior of other organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol typically involves stereoselective reduction processes. One common method includes the reduction of the corresponding ketone using chiral catalysts to ensure the correct stereochemistry. Another approach involves the use of Grignard reagents followed by stereoselective hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to maintain the desired stereochemistry.
化学反应分析
Types of Reactions
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in various alcohol derivatives.
Substitution: Forms halides, esters, or ethers depending on the substituent introduced.
科学研究应用
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in the study of chemical communication in insects, particularly in pheromone research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response.
相似化合物的比较
Similar Compounds
(2S,3S,7S)-3,7-Dimethyltridecan-2-ol: Another stereoisomer with different biological activity.
(2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate: An ester derivative used in similar applications.
(2S,3R,7R)-3,7-Dimethylpentadecan-2-ol: A longer-chain analog with distinct properties.
Uniqueness
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical properties. Its role in semiochemical communication and its utility as a chiral building block make it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
163581-12-2 |
|---|---|
分子式 |
C15H32O |
分子量 |
228.41 g/mol |
IUPAC 名称 |
(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16/h13-16H,5-12H2,1-4H3/t13-,14-,15+/m1/s1 |
InChI 键 |
GSOHTXXXDWFCAJ-KFWWJZLASA-N |
手性 SMILES |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O |
规范 SMILES |
CCCCCCC(C)CCCC(C)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(But-3-ene-1-sulfonyl)but-3-en-1-yl]benzene](/img/structure/B14260444.png)
![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
![4-[(Acridin-9-YL)amino]-2,6-dimethoxyphenol](/img/structure/B14260464.png)

![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)

![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)


![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
